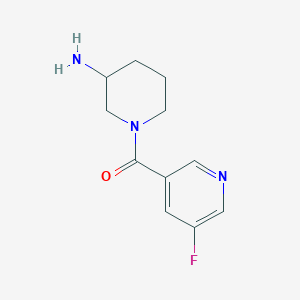
(3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone
描述
3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone, also known as 5-Fluoropyridin-3-yl-1-aminopiperidine, is a novel compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a cyclic amine that contains both nitrogen and fluorine atoms and has been found to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral effects. The compound has been extensively studied for its potential applications in the field of medicinal chemistry, and it has been found to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral effects.
作用机制
The mechanism of action of (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine is not well understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of the compound. In addition, the compound is thought to inhibit the enzyme 5-lipoxygenase (5-LOX) and the enzyme NADPH oxidase, which are both involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine have been studied extensively. In vitro studies have shown that the compound has antimicrobial, antitumor, and antiviral effects. In addition, the compound has been found to have anti-inflammatory, analgesic, and antifungal effects. The compound has also been found to have neuroprotective and antioxidant effects. In vivo studies have shown that the compound has a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antifungal effects.
实验室实验的优点和局限性
The advantages of using (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine for laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. The compound is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using the compound for laboratory experiments is that it is not commercially available, and thus must be synthesized in the laboratory.
未来方向
The potential applications of (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine are vast and varied. Further research is needed to explore the compound’s potential as an antimicrobial, antitumor, and antiviral agent. In addition, the compound’s potential use as an analgesic, anti-inflammatory, and antifungal agent should be further explored. Additionally, research should be conducted to explore the compound’s potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research should be conducted to explore the compound’s potential use in the development of new drugs and drug delivery
科学研究应用
(3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral effects. The compound has also been studied for its potential use as an analgesic, anti-inflammatory, and antifungal agent. In addition, the compound has been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. The compound has also been studied for its potential use in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-4-8(5-14-6-9)11(16)15-3-1-2-10(13)7-15/h4-6,10H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKVGQLWUUFLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




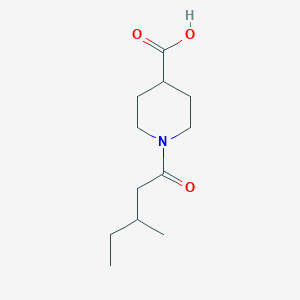
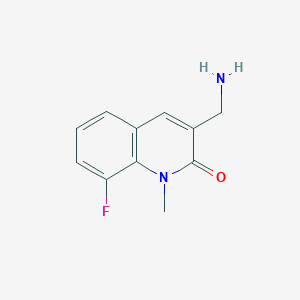
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
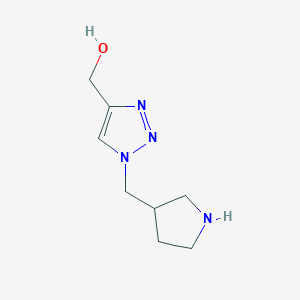
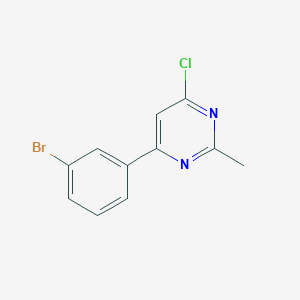
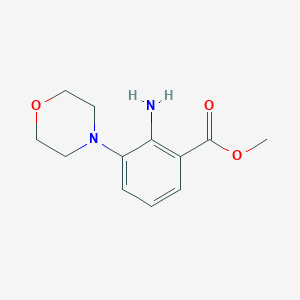
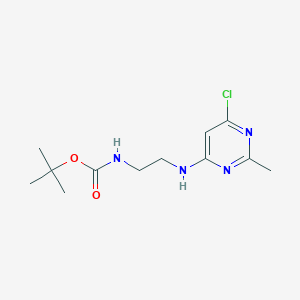
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
amine](/img/structure/B1475437.png)
![(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1475438.png)

